molecular formula C11H10BrF3O B11835916 3-(2-Bromo-5-(trifluoromethyl)benzyl)oxetane

3-(2-Bromo-5-(trifluoromethyl)benzyl)oxetane

Cat. No.: B11835916
M. Wt: 295.09 g/mol
InChI Key: UMLSRZLTYRRAPJ-UHFFFAOYSA-N
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Preparation Methods

The synthesis of 3-(2-Bromo-5-(trifluoromethyl)benzyl)oxetane typically involves the formation of the oxetane ring through intramolecular cyclization. One common method is the electrophilic halocyclization of alcohols, where an alcohol precursor undergoes cyclization in the presence of a halogen source . Another approach is the Paternò–Büchi [2+2] photocycloaddition, which involves the reaction of an alkene with a carbonyl compound under UV light to form the oxetane ring . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production and cost-efficiency.

Chemical Reactions Analysis

3-(2-Bromo-5-(trifluoromethyl)benzyl)oxetane undergoes various chemical reactions, including:

Common reagents used in these reactions include halogenating agents, reducing agents like lithium aluminum hydride, and oxidizing agents such as potassium permanganate. The major products formed depend on the specific reaction conditions and reagents used.

Mechanism of Action

The mechanism of action of 3-(2-Bromo-5-(trifluoromethyl)benzyl)oxetane involves its interaction with molecular targets through its functional groups. The bromine and trifluoromethyl groups can participate in various chemical interactions, such as hydrogen bonding and halogen bonding, which influence the compound’s reactivity and binding affinity. The oxetane ring’s strain energy also contributes to its reactivity, making it a versatile intermediate in synthetic chemistry .

Comparison with Similar Compounds

Similar compounds to 3-(2-Bromo-5-(trifluoromethyl)benzyl)oxetane include:

The uniqueness of this compound lies in its combination of the oxetane ring with bromine and trifluoromethyl substituents, which imparts distinct chemical and physical properties useful in various research applications.

Properties

Molecular Formula

C11H10BrF3O

Molecular Weight

295.09 g/mol

IUPAC Name

3-[[2-bromo-5-(trifluoromethyl)phenyl]methyl]oxetane

InChI

InChI=1S/C11H10BrF3O/c12-10-2-1-9(11(13,14)15)4-8(10)3-7-5-16-6-7/h1-2,4,7H,3,5-6H2

InChI Key

UMLSRZLTYRRAPJ-UHFFFAOYSA-N

Canonical SMILES

C1C(CO1)CC2=C(C=CC(=C2)C(F)(F)F)Br

Origin of Product

United States

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